(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid
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Description
(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid, also known as L-pyroglutamic acid, is a naturally occurring amino acid that is found in various foods, such as dairy products, soybeans, and certain fruits and vegetables. This amino acid has been the focus of scientific research due to its potential health benefits and its role in various physiological processes.
Scientific Research Applications
Synthesis of Complex Molecules
One of the applications involves the synthesis of quinolines and related fused pyridines through Vilsmeier formylation. This process is significant for allowing substitution in various positions on the molecule, demonstrating the compound's versatility as a precursor for synthesizing pyridone and chloropyridine derivatives with potential applications in medicinal chemistry and material science (Hayes & Meth–Cohn, 1979).
Prediction of Biological Activity
Another significant application is in the prediction of biological activity for novel compounds synthesized from 5-oxopyrrolidine-3-carboxylic acids. These compounds, upon synthesis, have been evaluated using PASS prediction, demonstrating their potential in drug discovery and development for various therapeutic areas (Kharchenko, Detistov, & Orlov, 2008).
Development of Polycyclic Heterocycles
The synthesis of new 2,7-disubstituted 5-amino-6,8-dicyano-2,3-dihydro-3-oxo thiazolo[3,2-a]pyridines and their cyclization into polycyclic heterocycles containing condensed pyrimidine and triazine rings showcases another research application. These heterocycles were evaluated for their antifungal properties, indicating the role of such compounds in developing new antifungal agents (Al-Thebeiti, 2000).
Catalysis in Electrochemical Reduction
In catalysis, (2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid derivatives have been explored for enhancing the electrochemical reduction of carbon dioxide. The addition of weak Brönsted acids to iron(0) porphyrins catalyzing CO2 reduction improved catalytic efficiency and product selectivity, underlining the importance of such compounds in environmental chemistry and sustainable energy research (Bhugun, Lexa, & Savéant, 1996).
Structural Characterization
Structural characterization of related compounds, such as (3-cyano-4,5-dimethyl pyrrol-2-yl) oxamic acid ethyl ester, through X-ray diffraction and quantum mechanics, provides insights into the geometric and electronic structures. This research aids in understanding the molecular behavior of pyrrole derivatives in various chemical environments and their potential applications in material science and molecular electronics (Duchamp et al., 1983).
properties
IUPAC Name |
(2R)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJVJUARZXCJJP-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid |
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